4-Nonyne
Overview
Description
4-Nonyne is an organic compound that belongs to the class of alkynes, which are hydrocarbons characterized by the presence of a carbon-carbon triple bond. The molecular formula for this compound is C₉H₁₆, indicating it contains nine carbon atoms and sixteen hydrogen atoms. This compound is a colorless liquid at room temperature and has a sharp, pungent odor, typical of many alkynes .
Mechanism of Action
Target of Action
4-Nonyne is an organic compound that belongs to the class of alkynes, which are characterized by a carbon-carbon triple bond . The primary targets of this compound are likely to be organic molecules that can undergo reactions with alkynes.
Mode of Action
The mode of action of this compound is primarily based on its alkyne functional group. Alkynes, including this compound, can participate in a variety of chemical reactions, including addition, oxidation, and polymerization reactions . The triple bond of the alkyne is a region of high electron density, making it reactive towards electrophiles and susceptible to catalytic hydrogenation.
Preparation Methods
The synthesis of 4-Nonyne is typically carried out in a laboratory setting using organic chemistry methods. One common approach involves the dehydrohalogenation of a 1,2-dihaloalkane. In this process, a 1,2-dihaloalkane is reacted with a strong base, such as sodium amide (NaNH₂) or potassium hydroxide (KOH). This reaction leads to the formation of an alkyne through the elimination of a hydrogen halide (HX), resulting in the creation of a triple bond between two carbon atoms .
Chemical Reactions Analysis
4-Nonyne, like other alkynes, is highly reactive due to the presence of the carbon-carbon triple bond. This bond is relatively unstable and rich in electrons, making it a prime target for electrophiles. Some common reactions that this compound undergoes include:
Hydrogenation: The addition of hydrogen (H₂) to the triple bond, converting it into an alkane.
Halogenation: The addition of halogens (e.g., Cl₂, Br₂) to the triple bond, forming dihalides.
Scientific Research Applications
4-Nonyne is primarily utilized in the research and development sectors of chemistry. It serves as a building block in the synthesis of more complex molecules, which can be used in various fields such as pharmaceuticals and polymers. Its unique reactivity makes it valuable for creating new compounds and studying reaction mechanisms .
Comparison with Similar Compounds
4-Nonyne can be compared to other alkynes, such as 1-Nonyne, 2-Nonyne, and 3-Nonyne. These compounds share the same molecular formula (C₉H₁₆) but differ in the position of the triple bond along the carbon chain. The position of the triple bond can influence the compound’s reactivity and the types of reactions it can undergo. For example, terminal alkynes (like 1-Nonyne) often exhibit different reactivity compared to internal alkynes (like this compound) due to the presence of a hydrogen atom directly bonded to the carbon-carbon triple bond .
Properties
IUPAC Name |
non-4-yne | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16/c1-3-5-7-9-8-6-4-2/h3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYTXPDVKZFUEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20174015 | |
Record name | 4-Nonyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20174015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | 4-Nonyne | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9669 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
20184-91-2 | |
Record name | 4-Nonyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020184912 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nonyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20174015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Nonyne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary reaction pathways observed for 4-nonyne in organic synthesis?
A1: this compound serves as a valuable building block in organic synthesis. One notable reaction is its participation in indium-catalyzed reductive β-alkylation of pyrroles. This reaction proceeds through the formation of dipyrrolylalkanes as key intermediates, ultimately yielding β-alkylpyrroles with high regioselectivity [].
Q2: Beyond its use in organic synthesis, has this compound been identified in any other contexts?
A3: Yes, this compound has been detected as a volatile organic compound (VOC) produced by a non-aflatoxigenic strain of Aspergillus flavus []. This finding suggests its potential as a biocontrol agent, as VOCs produced by certain fungal strains can inhibit the growth and mycotoxin production of other fungi. Further research is necessary to explore its efficacy and application in this domain.
Q3: Are there analytical techniques available to detect and quantify this compound?
A4: Yes, gas chromatography coupled with mass spectrometry (GC/MS) is a powerful technique employed to identify and quantify this compound in complex mixtures, such as those found in volatile organic compound profiles []. This technique allows for the separation and detection of individual compounds based on their mass-to-charge ratios, enabling precise identification and quantification.
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